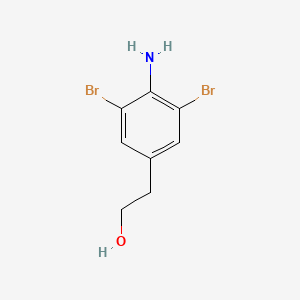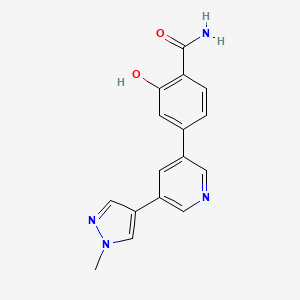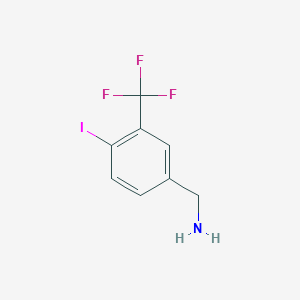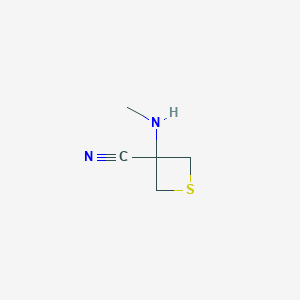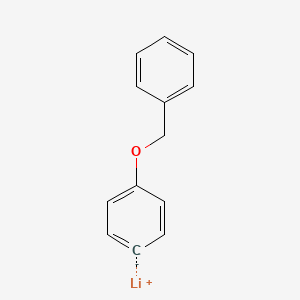
3-Chloro-4-fluoro-2-butanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-fluoro-2-butanone is an organic compound with the molecular formula C4H6ClFO It is a halogenated ketone, characterized by the presence of both chlorine and fluorine atoms attached to a butanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluoro-2-butanone can be achieved through several methods. One common approach involves the halogenation of 2-butanone. This process typically includes the use of chlorine and fluorine sources under controlled conditions to ensure selective substitution at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The process often includes steps such as distillation and purification to isolate the desired product from by-products and impurities.
化学反応の分析
Types of Reactions
3-Chloro-4-fluoro-2-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
科学的研究の応用
3-Chloro-4-fluoro-2-butanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceuticals and other therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, polymers, and other industrial products.
作用機序
The mechanism of action of 3-Chloro-4-fluoro-2-butanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or other biomolecules, potentially altering their function and activity.
類似化合物との比較
Similar Compounds
3-Chloro-2-butanone: Similar in structure but lacks the fluorine atom.
4-Fluoro-2-butanone: Similar in structure but lacks the chlorine atom.
2-Chloro-3-butanone: Another halogenated butanone with different substitution patterns.
Uniqueness
3-Chloro-4-fluoro-2-butanone is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties and reactivity. This dual halogenation can influence the compound’s stability, reactivity, and interactions with other molecules, making it valuable for specific applications in research and industry.
特性
分子式 |
C4H6ClFO |
|---|---|
分子量 |
124.54 g/mol |
IUPAC名 |
3-chloro-4-fluorobutan-2-one |
InChI |
InChI=1S/C4H6ClFO/c1-3(7)4(5)2-6/h4H,2H2,1H3 |
InChIキー |
AGRXPLJUPXGFOT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(CF)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





